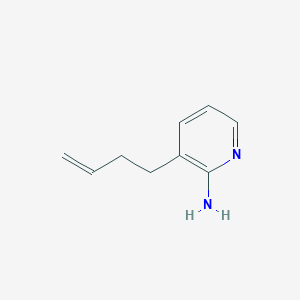

3-(But-3-en-1-yl)pyridin-2-amine

Description

Significance of Pyridine (B92270) and Amino-Substituted Pyridine Scaffolds in Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. rsc.orgnih.gov Its presence in over 7,000 drug molecules underscores its importance. rsc.org The polarity and ionizable nature of the pyridine scaffold often enhance the solubility and bioavailability of less soluble compounds. researchgate.net This "privileged scaffold" is a key component in a wide array of FDA-approved drugs and is noted for its ease of chemical modification and its ability to interact with biological targets. rsc.orgrsc.org The adaptability of pyridine and its derivatives makes them valuable starting materials for creating new, biologically active compounds. researchgate.net

Amino-substituted pyridines, particularly 2-aminopyridine (B139424) derivatives, are significant as they serve as precursors for the synthesis of a variety of other heterocyclic compounds. nih.gov These scaffolds are associated with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The introduction of an amino group to the pyridine ring can significantly influence the molecule's chemical properties and biological activity.

The versatility of the pyridine scaffold is evident in its wide range of therapeutic applications. Pyridine-containing compounds are utilized as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. nih.gov This broad utility has spurred continuous research into novel pyridine derivatives. nih.gov

Rationale for Investigating 3-(But-3-en-1-yl)pyridin-2-amine

The specific compound, this compound, presents a unique combination of structural motifs that warrant scientific investigation.

The structure of this compound is characterized by three key functional components: a 2-aminopyridine core, a flexible butenyl side chain, and the specific substitution pattern on the pyridine ring.

2-Aminopyridine Core: This unit provides a platform for various chemical transformations. The amino group can be acylated, alkylated, or used as a nucleophile in coupling reactions. The pyridine nitrogen introduces basicity and the ability to form hydrogen bonds, which is crucial for molecular recognition in biological systems. nih.gov

Butenyl Side Chain: The terminal alkene in the but-3-en-1-yl group is a versatile functional handle. It can participate in a wide range of reactions, including hydrogenation, halogenation, epoxidation, and polymerization. This allows for the introduction of diverse chemical functionalities, expanding the chemical space accessible from this scaffold.

The combination of these features in a single molecule offers considerable potential for generating a library of diverse compounds for screening in drug discovery and materials science applications.

While specific research on this compound is not extensively documented, studies on related structures provide valuable context. For instance, a structurally similar ligand, (but-3-en-1-yl)bis-[(pyridin-2-yl)methyl]amine, has been used to synthesize a five-coordinate copper(II) complex. nih.gov This highlights the ability of butenyl-substituted pyridine derivatives to act as ligands for transition metals, with potential applications in catalysis, such as Atom Transfer Radical Addition (ATRA) reactions. nih.gov

Research on pyridin-2-amine derivatives is more extensive. For example, various Schiff bases derived from 2-aminopyridines have been synthesized and characterized, demonstrating the reactivity of the amino group. researchgate.net Furthermore, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been investigated as potential macrofilaricidal compounds. acs.org The synthesis of novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives has also been explored for their potential anti-fibrotic activity. mdpi.com These examples showcase the broad therapeutic potential of modifying the pyridin-2-amine scaffold.

The following table summarizes some related butenyl and pyridin-2-amine derivatives and their research context:

| Compound/Derivative Class | Research Context/Application |

| (but-3-en-1-yl)bis-[(pyridin-2-yl)methyl]amine | Ligand for copper(II) complexes in catalysis nih.gov |

| Pyridine-2-yl-benzylidene-imines | Synthesis and spectroscopic studies of Schiff bases researchgate.net |

| Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Investigated as novel macrofilaricidal agents acs.org |

| 2-(Pyridin-2-yl)pyrimidine derivatives | Synthesis and evaluation for anti-fibrotic activity mdpi.com |

| 2-Amino-3-cyanopyridine derivatives | Multicomponent synthesis and antibacterial activity assessment nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-but-3-enylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-3-5-8-6-4-7-11-9(8)10/h2,4,6-7H,1,3,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCXCXXEXDNMES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 3 but 3 En 1 Yl Pyridin 2 Amine

Retrosynthetic Analysis and Key Disconnections

Retrosynthesis is a technique used to plan a synthesis by working backward from the final product. For 3-(but-3-en-1-yl)pyridin-2-amine, the key disconnections, or places where the molecule can be conceptually broken apart to identify potential starting materials, are:

The bond between the pyridine (B92270) ring and the butenyl group: This suggests a reaction that joins a pre-formed 3-substituted pyridin-2-amine with a butenyl-containing reagent.

The amine group on the pyridine ring: This points to a strategy where the amine group is added to a 3-(but-3-en-1-yl)pyridine (B1283865) precursor.

The double bond within the butenyl side chain: This implies that the butenyl group could be formed from a different functional group already attached to the pyridine ring.

The pyridine ring itself: This involves building the substituted pyridine ring from simpler, non-cyclic molecules.

Direct Synthetic Routes

These methods aim to construct the target molecule from simpler starting materials.

Nucleophilic Addition Strategies

Nucleophilic addition involves an electron-rich species (the nucleophile) attacking an electron-deficient part of another molecule. In this context, a butenyl nucleophile, such as one derived from a butenyl-magnesium or butenyl-lithium compound, could be added to a pyridine-2-amine derivative. quimicaorganica.org However, controlling where the butenyl group attaches to the pyridine ring can be challenging with this method. acs.orgnih.gov Another approach involves activating the pyridine ring as a pyridine-N-oxide, which can facilitate nucleophilic attack. acs.org

Cross-Coupling Reactions (e.g., Sonogashira coupling with alkynylpyridines as precursors)

Cross-coupling reactions are powerful for creating carbon-carbon bonds. A prominent example is the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst. rsc.orgrsc.orgwikipedia.org For the synthesis of this compound, this would involve a two-step process:

A Sonogashira coupling of a 3-halopyridin-2-amine with a terminal alkyne like but-3-yn-1-ol. rsc.orgrsc.org This reaction is known to be effective for a variety of substituted pyridines. rsc.orgrsc.orgacs.orgscirp.org

The resulting alkynylpyridine is then selectively reduced to an alkene, forming the desired butenyl side chain.

Base-Promoted Cascade Reactions for 2-Aminopyridines

Cascade reactions involve a series of intramolecular reactions that occur sequentially in a single step. Base-promoted cascade reactions can be used to synthesize substituted 2-aminopyridines from acyclic precursors. dicp.ac.cnacs.orgacs.org For example, N-propargylic β-enaminones can react with formamides in the presence of a base like sodium hydroxide (B78521) to form 2-aminopyridines. dicp.ac.cnacs.orgacs.org While a specific application for the direct synthesis of this compound using this method is not explicitly detailed, the general strategy offers a potential route by using appropriately substituted starting materials. researchgate.net

Derivatization from Precursor Pyridin-2-amines or Butenyl-Substituted Pyridines

This strategy involves modifying existing pyridine compounds.

Strategies Involving Functional Group Interconversion

This approach modifies a functional group on a starting molecule to create a new one.

Starting with a pyridin-2-amine: A pre-existing pyridin-2-amine with a suitable functional group at the 3-position can be converted to the butenyl side chain. For instance, a 3-formylpyridin-2-amine could undergo a Wittig reaction to form the double bond of the butenyl group.

Starting with a butenyl-substituted pyridine: An amine group can be introduced onto a pyridine ring that already possesses the butenyl side chain. This could be achieved through reactions like the Chichibabin reaction, which introduces an amino group at the 2-position of the pyridine ring, or through nucleophilic aromatic substitution on a 2-halopyridine derivative.

Below is a table summarizing some of the potential synthetic strategies:

| Starting Material | Key Transformation | Reagents/Reaction Type |

| 3-Halopyridin-2-amine | C-C Bond Formation | Sonogashira Coupling with an alkyne, followed by reduction |

| 3-Formylpyridin-2-amine | C=C Bond Formation | Wittig Reaction |

| Pyridine | C-N Bond Formation | Chichibabin Amination |

| 2-Halo-3-(but-3-en-1-yl)pyridine | C-N Bond Formation | Nucleophilic Aromatic Substitution |

Regioselective Functionalization of Pyridine Ring Systems

The introduction of a butenyl group at the C-3 position of a 2-aminopyridine (B139424) core requires precise control of regioselectivity. The electron-deficient character of the pyridine ring, arising from the electronegative nitrogen atom, deactivates the ring towards electrophilic substitution and complicates direct functionalization. beilstein-journals.orgnih.gov However, the amino group at the C-2 position can influence the reactivity and selectivity of the ring.

Several strategies can be employed to achieve regioselective C-3 functionalization. One common approach involves the use of pre-functionalized pyridine derivatives. For instance, starting with a 3-halo-2-nitropyridine allows for nucleophilic aromatic substitution (SNAr) at the C-3 position. Subsequent reduction of the nitro group can then yield the desired 2-aminopyridine. thieme-connect.com An efficient method for the synthesis of 3-substituted-2-aminopyridines from commercially available 3-fluoro-2-nitropyridine (B1302947) has been described, where the reaction with various nucleophiles proceeds in a regioselective manner. thieme-connect.com

Another strategy involves the directed metalation of the pyridine ring. The amino group, or a protected form thereof, can direct a metalating agent (e.g., an organolithium reagent) to the adjacent C-3 position. The resulting organometallic intermediate can then be quenched with an appropriate electrophile, such as a butenyl halide or tosylate, to introduce the desired side chain.

Furthermore, cross-coupling reactions, such as the Suzuki or Negishi reactions, are powerful tools for the regioselective formation of carbon-carbon bonds on the pyridine ring. rsc.orgsigmaaldrich.com This typically involves the use of a 3-halo-2-aminopyridine or its protected derivative and a corresponding butenylboronic acid or organozinc reagent in the presence of a palladium or nickel catalyst. sigmaaldrich.comyoutube.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. sigmaaldrich.comnih.gov

One-pot multicomponent reactions represent an increasingly popular and efficient approach to synthesizing substituted pyridines. nih.govacs.orgacs.org These reactions allow for the construction of the pyridine ring with the desired substituents in a single step from simple starting materials, often with high atom economy and reduced waste. nih.govresearchgate.netrasayanjournal.co.in

Optimization of Reaction Conditions and Green Chemistry Considerations

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing byproducts and environmental impact. Green chemistry principles are increasingly being integrated into synthetic strategies for pyridine derivatives. researchgate.netrasayanjournal.co.innih.gov

The choice of solvent can significantly influence the rate, yield, and selectivity of a reaction. For instance, in the synthesis of 3-sulfonyl-2-aminopyridines, a one-pot three-component reaction was optimized by screening various solvent mixtures, with isopropyl alcohol (i-PrOH) proving effective. acs.org Temperature is another critical parameter. While some reactions require elevated temperatures to overcome activation barriers, others proceed efficiently at room temperature, which is often a goal in green chemistry to reduce energy consumption. acs.orgresearchgate.net For example, the synthesis of certain 2-aminopyridine derivatives was optimized by increasing the temperature from room temperature to 80 °C, which significantly improved the yield. nih.gov

Table 1: Effect of Temperature on the Yield of a 2-Aminopyridine Derivative nih.gov

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Room Temp | 24 | 0 |

| 2 | 40 | 24 | 20 |

| 3 | 60 | 6 | 40 |

| 4 | 80 | 3 | Optimized Yield |

Note: The specific yield at 80°C was described as "the best yield" in the source material.

Catalysts play a pivotal role in many synthetic transformations, and their selection and loading are critical for an efficient process. In cross-coupling reactions for pyridine functionalization, palladium and nickel catalysts are commonly employed. sigmaaldrich.comyoutube.com The choice of ligand coordinated to the metal center is also crucial, as it can influence the catalyst's activity, stability, and selectivity. nih.govnih.gov For example, the use of bulky biarylmonophosphine ligands has been shown to be highly effective in palladium-catalyzed C-N cross-coupling reactions. nih.gov Catalyst loading is another important factor to optimize; using the minimum amount of catalyst necessary not only reduces costs but also minimizes the potential for metal contamination in the final product.

Table 2: Common Catalysts in Cross-Coupling Reactions sigmaaldrich.comyoutube.com

| Catalyst Type | Common Examples | Application |

| Palladium Catalysts | Pd(OAc)₂, Pd₂(dba)₃, [PdCl₂(dppf)] | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |

| Nickel Catalysts | Ni(COD)₂, NiCl₂(dme) | Kumada, Negishi |

In recent years, there has been a significant push towards developing metal-free synthetic methods to avoid the cost, toxicity, and environmental concerns associated with transition metals. beilstein-journals.orgrsc.org These approaches often utilize organocatalysts or rely on the inherent reactivity of the starting materials under specific conditions. researchgate.netnih.govrsc.org

For the synthesis of substituted pyridines, metal-free methods can involve multicomponent reactions, cycloadditions, or C-H functionalization strategies. rsc.orgacs.orgnih.gov For instance, a metal-free method for the synthesis of substituted pyridines from aldehydes and ammonium (B1175870) acetate (B1210297) using air as the oxidant has been developed. rsc.org Another approach involves the use of iodine as a catalyst in the C-H functionalization of imidazo[1,5-a]pyridines. acs.org Furthermore, the synthesis of 3-substituted imidazo[1,2-a]pyridines has been achieved through a metal-free formimidamide chemistry approach. nih.gov These methods align with the principles of green chemistry by reducing reliance on heavy metals. researchgate.netrasayanjournal.co.innih.gov

Chemical Reactivity and Transformation Studies of 3 but 3 En 1 Yl Pyridin 2 Amine

Reactivity of the Pyridin-2-amine Moiety

The pyridin-2-amine core of the molecule exhibits reactivity typical of both an aromatic amine and a pyridine (B92270) ring. The amino group can act as a nucleophile, while the pyridine ring can participate in substitution reactions.

The exocyclic amino group in 3-(but-3-en-1-yl)pyridin-2-amine is a primary nucleophilic site and readily undergoes reactions such as acylation, alkylation, and amidation.

Acylation: The amino group can be acylated using various acylating agents like acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl-3-(but-3-en-1-yl)pyridin-2-amine derivatives. These reactions are typically carried out under mild conditions. beilstein-journals.org For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) in an inert solvent such as dichloromethane (B109758) would be expected to yield the corresponding amide.

Alkylation: N-alkylation of 2-aminopyridines can be challenging to achieve under mild conditions. nih.gov However, methods utilizing carbamoylamino or acylamino derivatives in the presence of a base like cesium carbonate have been developed for the N-alkylation of related 2-aminothiophenes. nih.gov A process for the N-alkylation of aminopyridines using a supported catalyst with active components such as ruthenium, nickel, or copper has also been described, involving reaction with an alcohol or ether at elevated temperatures. google.com

Amidation: The amino group can react with carboxylic acids to form amides. This transformation can be achieved through various methods, including the use of coupling agents or by direct thermal condensation. Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines. nih.gov The reaction of 2-aminopyridine (B139424) with benzaldehyde, catalyzed by a bimetallic organic framework, has also been reported to yield N-pyridinylamides. sapub.org

Table 1: Representative Reactions at the Amino Nitrogen

| Reaction Type | Reagents and Conditions | Expected Product |

| Acylation | Acyl chloride, Triethylamine, Dichloromethane | N-Acyl-3-(but-3-en-1-yl)pyridin-2-amine |

| Alkylation | Alkyl halide, Cs2CO3, Tetrabutylammonium iodide, DMF | N-Alkyl-3-(but-3-en-1-yl)pyridin-2-amine |

| Amidation | Carboxylic acid, B(OCH2CF3)3, Acetonitrile, 80-100°C | N-(3-(But-3-en-1-yl)pyridin-2-yl)amide |

The pyridine ring is an electron-deficient aromatic system, which makes electrophilic aromatic substitution (EAS) reactions more challenging compared to benzene. The nitrogen atom deactivates the ring towards electrophilic attack. nih.gov When substitution does occur, it is generally directed to the 3- and 5-positions relative to the ring nitrogen. nih.gov In the case of this compound, the butenyl group is at the 3-position, and the amino group is at the 2-position. The amino group is an activating group and an ortho-, para-director. However, in acidic media often used for EAS reactions, the pyridine nitrogen and the exocyclic amino group can be protonated, further deactivating the ring.

Nitration of 2-aminopyridine, for example, can lead to the formation of 2-amino-3-nitro- and 2-amino-5-nitropyridine (B18323) isomers. sapub.org The nitration of 3-aminopyridine (B143674) to produce 2-nitro-3-aminopyridine has been achieved by first protecting the amino group as a urea (B33335) derivative, followed by nitration and hydrolysis. google.com Halogenation of pyridines often requires harsh conditions, though methods for selective halogenation have been developed. wikipedia.orgnih.govchemrxiv.org

Due to the deactivating nature of the pyridine nitrogen and potential protonation under reaction conditions, electrophilic aromatic substitution on this compound would be expected to be difficult and likely require forcing conditions. The substitution pattern would be influenced by the directing effects of both the amino and butenyl substituents.

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive pyridine nitrogen, makes it a valuable precursor for the synthesis of fused heterocyclic systems. 2-Aminopyridines are widely used synthons for constructing five- and six-membered azaheterocycles. google.com

One common cyclization strategy involves the reaction of 2-aminopyridines with α-haloketones or related compounds to form imidazo[1,2-a]pyridines. researchgate.net For instance, the reaction of a 2-aminopyridine with an α,β-unsaturated ketone in the presence of molecular iodine can lead to the formation of 3-acyl imidazo[1,2-a]pyridines. researchgate.net It is conceivable that intramolecular cyclization involving the butenyl chain could also be triggered under appropriate conditions, potentially leading to novel fused ring systems. The synthesis of various fused heterocycles, such as furo-pyridines and pyrrolo-pyridines, often starts from pre-functionalized pyridine derivatives. ias.ac.in Intramolecular cyclization of aryl nitriles has also been demonstrated on surfaces. nih.gov

Reactivity of the Terminal Alkene Moiety

The but-3-en-1-yl substituent provides a terminal alkene, a versatile functional group that can participate in a variety of addition and transformation reactions.

Hydrogenation: The terminal double bond can be readily reduced to a saturated alkyl chain via catalytic hydrogenation. This is typically achieved using a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. mdpi.comnih.govub.edu This transformation would convert this compound into 3-(butyl)pyridin-2-amine.

Halogenation: The alkene can undergo electrophilic addition of halogens (e.g., Br₂, Cl₂) to form the corresponding dihaloalkane. This reaction typically proceeds via a halonium ion intermediate, leading to anti-addition of the two halogen atoms. chemscene.com

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the terminal alkene. wikipedia.orgnumberanalytics.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Treatment of the alkene with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide in basic solution would yield the corresponding primary alcohol, 4-(2-aminopyridin-3-yl)butan-1-ol. This reaction is stereospecific, with syn-addition of the hydrogen and boron atoms across the double bond. wikipedia.orgmasterorganicchemistry.com

Table 2: Representative Reactions at the Terminal Alkene

| Reaction Type | Reagents and Conditions | Expected Product |

| Hydrogenation | H₂, Pd/C, Solvent (e.g., Ethanol) | 3-(Butyl)pyridin-2-amine |

| Halogenation | Br₂, CH₂Cl₂ | 3-(3,4-Dibromobutyl)pyridin-2-amine |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4-(2-Aminopyridin-3-yl)butan-1-ol |

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including macrocycles. nih.govwikipedia.org This reaction typically involves the intramolecular reaction of a diene in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst, to form a new cyclic alkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

While this compound itself is not a diene, it could be derivatized at the amino group with another alkenyl-containing moiety to create a diene precursor suitable for RCM. For example, acylation or alkylation of the amino group with a reagent containing a terminal alkene would generate a substrate that could undergo RCM to form a macrocycle containing the pyridine ring. The synthesis of pyridyl macrocyclic triarylmethanes has been achieved using RCM as a key macrocyclization step. bohrium.com The efficiency of RCM can be influenced by factors such as the choice of catalyst, solvent, and the presence of additives. nih.gov

Chemodivergent Transformations

The presence of multiple reactive sites—the 2-amino group, the pyridine nitrogen, and the butenyl double bond—positions this compound as a prime candidate for chemodivergent transformations. By carefully selecting catalysts and reaction conditions, it is possible to selectively target one functional group over the others, leading to a diverse array of molecular architectures from a single starting material. researchgate.netrsc.org

One potential avenue for chemodivergence involves the reaction with α-bromoketones. researchgate.netrsc.org Depending on the conditions, this reaction could lead to either N-(pyridin-2-yl)amides through a C-C bond cleavage or 3-bromoimidazo[1,2-a]pyridines via a tandem cyclization/bromination. researchgate.netrsc.org

Another pathway for chemodivergent synthesis is the hydroamination of the butenyl side chain. Remote hydroamination strategies could potentially be employed to selectively form different aminoalkane products. nih.gov The choice of catalyst and reaction parameters would be crucial in directing the regioselectivity of the N-H bond addition across the double bond.

Table 2: Potential Chemodivergent Transformations of 2-Amino-3-substituted Pyridines

| Reactant | Reagents and Conditions | Major Product | Transformation Type | Reference |

| 2-Aminopyridine & α-bromoketone | I2, TBHP, Toluene | N-(Pyridin-2-yl)amide | C-C bond cleavage and amidation | researchgate.netrsc.org |

| 2-Aminopyridine & α-bromoketone | TBHP, Ethyl Acetate (B1210297) | 3-Bromoimidazo[1,2-a]pyridine | Tandem cyclization/bromination | researchgate.netrsc.org |

| 2-Aminopyridine & Alkene | Transition Metal Catalyst | 2-Aminoalkane | Remote Hydroamination | nih.gov |

Reaction Mechanism Elucidation

The proposed chemodivergent transformations are underpinned by distinct reaction mechanisms that are sensitive to the chosen reaction conditions.

In the formation of N-(pyridin-2-yl)amides from 2-aminopyridines and α-bromoketones, the reaction likely proceeds through an initial nucleophilic attack of the 2-amino group on the ketone, followed by a series of oxidative and rearrangement steps, culminating in the cleavage of the C-C bond of the original ketone and formation of the amide linkage. researchgate.netrsc.org The presence of an oxidant like tert-butyl hydroperoxide (TBHP) is crucial for this pathway.

Conversely, the synthesis of 3-bromoimidazo[1,2-a]pyridines is thought to involve an initial nucleophilic substitution of the bromide on the α-bromoketone by the pyridine nitrogen of the 2-aminopyridine. This is followed by an intramolecular cyclization involving the amino group and the ketone carbonyl, leading to an imidazo[1,2-a]pyridine (B132010) intermediate. Subsequent bromination at the C3 position, facilitated by a bromine source generated in situ from TBHP and the bromide, yields the final product. researchgate.netrsc.org

The mechanism for a potential remote hydroamination of the butenyl chain would likely involve a transition-metal catalyst that coordinates to both the pyridine nitrogen and the alkene. This would be followed by migratory insertion of the alkene into a metal-hydride or metal-amido bond, with the regioselectivity being controlled by the ligand environment of the metal and the electronic properties of the substrate. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic TransitionsExperimentally determined UV-Vis absorption maxima (λmax) and data on electronic transitions for 3-(But-3-en-1-yl)pyridin-2-amine are not present in the public domain.

Without access to primary research data, the creation of a scientifically rigorous and detailed article as per the provided outline is not feasible.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule derived from its electronic structure. researchgate.net

The electronic properties of 3-(but-3-en-1-yl)pyridin-2-amine can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller energy gap generally implies higher reactivity. For a related compound, N-(pyridin-3-ylmethyl)butan-1-amine, DFT calculations determined a HOMO-LUMO gap of 4.2 eV. It is expected that this compound would have a comparable gap. The HOMO is likely localized on the electron-rich aminopyridine ring, specifically the amino group and the pyridine (B92270) nitrogen, while the LUMO would be distributed over the aromatic ring system. This distribution dictates how the molecule interacts with other chemical species.

Quantum chemical descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. researchgate.net

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. researchgate.net |

| Electronegativity (χ) | χ = (I+A)/2 | Tendency to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. researchgate.net |

| Softness (S) | S = 1/η | A measure of reactivity (inverse of hardness). researchgate.net |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ = -χ) | A measure of electrophilic power. researchgate.net |

This interactive table outlines key quantum chemical descriptors calculated from HOMO and LUMO energies to predict molecular reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For this compound, the MEP surface would show the most negative potential concentrated around the nitrogen atom of the pyridine ring and the exocyclic amino group, identifying these as the primary sites for interaction with electrophiles, such as protons or metal ions. The hydrogen atoms of the amino group would exhibit a positive electrostatic potential, making them susceptible to interaction with nucleophiles. The butenyl chain would show a largely neutral potential (green), except for the pi-electron cloud of the double bond, which would show a region of moderate negative potential.

Quantum chemical calculations can predict spectroscopic properties with a high degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR) for this compound can be performed using methods like DFT. nih.govmdpi.com

Predicted vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra to assign specific vibrational modes to observed absorption bands. nih.gov Similarly, calculated NMR chemical shifts help in the assignment of complex experimental spectra. For instance, theoretical calculations for related aminopyridine structures have been used to confirm assignments of protons and carbons in the pyridine ring and its substituents. mdpi.com

| Predicted Spectroscopic Data (Hypothetical) | |

| ¹H NMR Chemical Shifts (ppm) | Pyridine Ring Protons: 6.5-8.0 |

| Amino Protons: 4.5-5.5 | |

| Butenyl Chain Protons: 2.0-6.0 | |

| ¹³C NMR Chemical Shifts (ppm) | Pyridine Ring Carbons: 110-160 |

| Butenyl Chain Carbons: 25-140 | |

| Key IR Vibrational Frequencies (cm⁻¹) | N-H Stretching: 3300-3500 |

| C=C (alkene) Stretching: 1640-1680 | |

| C=N/C=C (ring) Stretching: 1400-1600 |

This interactive table presents hypothetical spectroscopic data for this compound based on typical values for similar functional groups.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the but-3-en-1-yl side chain is a key structural feature of this compound. Conformational analysis involves studying the different spatial arrangements (conformations) of the molecule that result from rotation around its single bonds. gmu.edu The butenyl chain has several rotatable C-C single bonds, leading to a complex potential energy surface.

Reaction Mechanism Modeling and Transition State Elucidation

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, this could involve modeling reactions such as electrophilic substitution on the pyridine ring, N-alkylation or N-acylation at the amino group, or metal-catalyzed cross-coupling at the double bond.

By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states—the highest energy points along the reaction coordinate—and calculate the activation energy barriers. mdpi.com This information provides deep insight into reaction kinetics and selectivity. For example, DFT calculations have been used to understand the mechanism of palladium-catalyzed hydrolysis of imines derived from 2-aminopyridine (B139424) derivatives, showing how the metal coordinates and facilitates the reaction. mdpi.com Such models could predict whether a reaction involving this compound would proceed and under what conditions.

Molecular Dynamics Simulations (e.g., for ligand-metal interactions if applicable, not biological)

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com While often used for biological systems, MD is also highly applicable to materials science and coordination chemistry.

Given that aminopyridine moieties are excellent ligands for transition metals, MD simulations can be used to study the behavior of metal complexes involving this compound. For instance, a related ligand, {(but-3-en-1-yl)bis[(pyridin-2-yl)methyl]amine}, forms a five-coordinate complex with copper(II). nih.gov MD simulations of such a complex in a solvent could reveal:

Coordination Stability: The stability of the metal-ligand bonds over time.

Solvation Dynamics: The structure and dynamics of solvent molecules around the complex.

These simulations provide insights into the dynamic stability and conformational preferences of the metal complex, which are crucial for designing catalysts or functional materials. mdpi.com

Ligand-Based Computational Design

As of the latest available data, specific ligand-based computational design studies focusing exclusively on This compound have not been reported in peer-reviewed scientific literature. The 2-aminopyridine scaffold, however, is a well-recognized pharmacophore in medicinal chemistry and has been the subject of numerous computational investigations for a variety of biological targets. These studies provide a framework for how a compound like This compound could be theoretically evaluated using ligand-based computational design methods.

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target of interest, even when the three-dimensional structure of the target is unknown. nih.gov This approach involves analyzing a set of active and inactive molecules to derive a model, or pharmacophore, that defines the essential structural features required for biological activity.

Pharmacophore Modeling

A pharmacophore model for a series of compounds including This compound would typically be generated by identifying common chemical features among active molecules that are absent in inactive ones. For the 2-aminopyridine scaffold, key pharmacophoric features often include:

Hydrogen Bond Donors: The primary amine group at the 2-position is a critical hydrogen bond donor.

Hydrogen Bond Acceptors: The pyridine nitrogen atom acts as a hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The pyridine ring itself provides a hydrophobic and aromatic interaction site.

The but-3-en-1-yl substituent at the 3-position would introduce an additional hydrophobic and potentially reactive (due to the terminal alkene) feature to the pharmacophore model. The flexibility of this aliphatic chain would also be a key consideration in the modeling process. Computational studies on other 2-aminopyridine derivatives have successfully used such models to guide the design of new inhibitors for targets like nitric oxide synthases and various kinases. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net For a set of analogs related to This compound , a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The process would involve calculating various molecular descriptors for each compound, which can be categorized as:

Steric Descriptors: (e.g., molecular volume, surface area) which would account for the size and shape of the butenyl side chain.

Hydrophobic Descriptors: (e.g., LogP) which would be significantly influenced by the aliphatic butenyl group.

Topological Descriptors: (e.g., connectivity indices) which describe the branching and connectivity of the molecule.

A hypothetical QSAR study on a series of analogs of This compound might reveal, for instance, that the biological activity is positively correlated with the hydrophobicity of the substituent at the 3-position while being negatively correlated with its steric bulk. Such insights are invaluable for optimizing lead compounds. Studies on other substituted pyridin-2-amines have demonstrated the utility of QSAR in designing potent antifungal and antibacterial agents. researchgate.netresearchgate.net

Molecular Docking and Similarity

While molecular docking is technically a structure-based design method, it is often used in conjunction with ligand-based approaches. If a homology model of the target protein could be generated, This compound could be docked into the putative binding site to predict its binding mode and affinity. researchgate.netnih.gov The interactions observed in the docked pose, such as hydrogen bonds involving the 2-amino group and the pyridine nitrogen, could then be used to refine a ligand-based pharmacophore model.

Furthermore, ligand-based virtual screening could be performed using This compound as a query molecule to search large chemical databases for compounds with similar shapes and electrostatic properties. sygnaturediscovery.com This approach can rapidly identify novel chemical scaffolds with a higher probability of being active at the same biological target.

While detailed research findings and specific data tables for This compound are not available, the established principles of ligand-based computational design provide a clear roadmap for how such investigations could be conducted. The insights from studies on related 2-aminopyridine derivatives underscore the potential of these methods to elucidate the structure-activity relationships and guide the design of new bioactive molecules based on this scaffold. nih.govfigshare.comacs.org

Applications in Chemical Synthesis and Materials Science Excluding Biological/clinical Applications

Use as a Building Block in Complex Organic Synthesis

As a substituted aminopyridine, 3-(But-3-en-1-yl)pyridin-2-amine serves as a versatile building block in the synthesis of more complex molecules. Aromatic amines are crucial components in the creation of pharmaceuticals, agrochemicals, and dyes. researchgate.net The 2-aminopyridine (B139424) scaffold is a common feature in many biologically active compounds and functional materials. nih.gov The presence of the butenyl group provides an additional reactive handle that can be modified in subsequent synthetic steps.

The synthesis of highly substituted pyridines is a significant area of research, with numerous methods developed to introduce diverse functional groups onto the pyridine (B92270) ring. nih.govnih.gov Starting with a pre-functionalized pyridine like this compound allows for a modular approach to complex molecule synthesis. The amino group can be acylated, alkylated, or used in cross-coupling reactions to build more elaborate structures. For instance, N-(pyridin-2-yl)amides can be synthesized from 2-aminopyridines under specific reaction conditions.

The butenyl side chain can undergo a variety of transformations common to terminal alkenes, such as hydroboration-oxidation to introduce an alcohol, ozonolysis to yield an aldehyde, or metathesis reactions to form longer-chain olefins. This orthogonality of reactive sites—the aminopyridine and the alkene—allows for selective modifications at either end of the molecule, making it a highly valuable and versatile synthetic intermediate.

Role as a Ligand in Organometallic Chemistry and Catalysis

The 2-aminopyridine moiety of this compound is an excellent bidentate ligand for a variety of transition metals, including copper(II). The nitrogen atoms of the pyridine ring and the amino group can chelate to a metal center, forming stable complexes.

Copper(II) complexes with pyridine-containing ligands are widely studied due to their interesting structural, magnetic, and catalytic properties. mdpi.com The reaction of this compound with a copper(II) salt, such as copper(II) chloride or copper(II) acetate (B1210297), would be expected to yield a coordination complex where the aminopyridine unit binds to the copper center. The geometry of the resulting complex would depend on the stoichiometry of the reactants and the coordination preferences of the metal ion.

For example, the synthesis of a related compound, {(but-3-en-1-yl)bis[(pyridin-2-yl)methyl]amine-κ3 N,N′,N′′}dichloridocopper(II), has been reported, demonstrating the ability of a butenyl-functionalized ligand to coordinate with copper(II). In this case, the ligand acts as a tridentate donor. While this compound is a bidentate ligand, the principle of coordination remains the same. The butenyl group, in this context, is a non-coordinating functionality that can be available for further reactions.

Table 1: Examples of Copper(II) Complexes with Pyridine-Based Ligands

| Ligand | Copper(II) Salt | Resulting Complex |

| (but-3-en-1-yl)bis[(pyridin-2-yl)methyl]amine | CuCl₂ | {(but-3-en-1-yl)bis[(pyridin-2-yl)methyl]amine-κ3 N,N′,N′′}dichloridocopper(II) |

| 3-aminopyridine (B143674) | CoCl₂ | [Co(3-NH2-pyridine)4Cl2] (analogous structure) researchgate.net |

| N,N′-bis(2-pyridyl)pyridine-2,6-dicarboxamide | Copper(II) perchlorate | [Cu(L)(OH₂)]₂·2H₂O unimelb.edu.au |

This table presents examples of related copper complexes to illustrate the coordination potential of pyridine-containing ligands.

Copper complexes are known to be effective catalysts for a variety of organic transformations, including atom transfer radical addition (ATRA). mdpi.com ATRA is a powerful method for forming carbon-carbon and carbon-halogen bonds. The general mechanism involves the reversible activation of an alkyl halide by a copper(I) complex to generate a radical intermediate, which then adds to an alkene.

A copper complex of this compound could potentially catalyze ATRA reactions. In such a scenario, the copper center would facilitate the radical addition, while the pendant butenyl group on the ligand itself could potentially participate in intramolecular or intermolecular reactions. This could lead to the formation of novel cyclic or polymeric structures. Copper complexes with nitrogen-based ligands, such as tris(2-pyridylmethyl)amine (B178826) (TPMA), have shown high activity in ATRA reactions. nih.gov The aminopyridine core of the target compound provides a similar coordinating environment for the copper catalyst.

The presence of the butenyl group on the ligand could also open up possibilities for catalyst immobilization. The ligand could be attached to a solid support via the alkene, allowing for the development of heterogeneous catalysts that are easily separable from the reaction mixture.

Precursor for Functional Polymers or Materials (e.g., conductive, optical)

The butenyl group of this compound makes it a suitable monomer for the synthesis of functional polymers through addition polymerization. The resulting polymer would have a polyethylene (B3416737) backbone with pendant aminopyridine units. These side chains could impart interesting properties to the polymer, such as the ability to coordinate with metal ions, which could be exploited for applications in catalysis, separation, or sensing.

Furthermore, pyridine-containing polymers are of interest for their potential as ionically conducting materials. The pyridine nitrogen can be quaternized to introduce ionic groups into the polymer structure, which can facilitate ion transport. Polymers derived from this compound could be chemically modified post-polymerization to create such ion-conducting materials. There is also research into conductive polymers based on pyridine and its derivatives, which can exhibit semiconducting properties. acs.orgnih.gov

Table 2: Potential Polymerization and Post-Polymerization Reactions

| Reaction Type | Reagents | Potential Product | Application |

| Radical Polymerization | AIBN or other radical initiator | Poly[1-(2-aminopyridin-3-yl)but-2-ene] | Functional polymer with coordinating sites |

| Post-polymerization Quaternization | Alkyl halide (e.g., CH₃I) | Poly[1-(2-amino-1-alkylpyridinium-3-yl)but-2-ene] halide | Ion-conducting polymer |

| Post-polymerization Metal Coordination | Metal salt (e.g., CuCl₂) | Metal-coordinated polymer | Catalytic material, sensor |

This table outlines potential synthetic routes to functional polymers based on the reactivity of this compound.

Application in Sensor Development or Optical Materials

Aminopyridine derivatives are known to exhibit interesting photophysical properties and have been utilized in the development of chemical sensors. nih.gov The fluorescence of aminopyridines can be sensitive to the local environment, including the presence of metal ions or changes in pH. nih.govresearchgate.net For example, a Schiff base derived from 3-aminopyridine has been shown to be a selective chemosensor for Cu(II), Al(III), and Fe(III) ions. mdpi.com

A molecule like this compound could be used as a platform for designing new fluorescent sensors. The aminopyridine unit can serve as the fluorophore and the binding site for the target analyte. The butenyl group offers a point of attachment for incorporating the sensor into a larger system, such as a polymer or a surface, without significantly altering its sensing properties.

Furthermore, metal complexes of pyridine derivatives can possess unique optical properties, including nonlinear optical (NLO) behavior. These properties are of interest for applications in photonics and optoelectronics. The coordination of a metal to the aminopyridine core can modulate the electronic structure of the ligand, leading to enhanced or new optical functionalities. nih.gov The ability to polymerize the butenyl-functionalized ligand could lead to the creation of novel optical materials with tailored properties. mdpi.com

Future Research Directions and Emerging Opportunities

Development of Asymmetric Synthetic Routes

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science, as enantiomers often exhibit distinct biological activities or physical properties. yale.edu While 3-(But-3-en-1-yl)pyridin-2-amine is achiral, its derivatives, particularly those formed through reactions involving the butenyl chain, can generate one or more stereocenters. The development of asymmetric synthetic routes to access enantiomerically pure derivatives is a critical and promising research avenue.

Future efforts could focus on several established and emerging strategies for asymmetric synthesis:

Catalytic Asymmetric Hydrogenation: The terminal double bond is an ideal handle for asymmetric hydrogenation using chiral transition metal catalysts (e.g., based on Rhodium, Ruthenium, or Iridium) to produce chiral 3-(butyl)pyridin-2-amine derivatives.

Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries, such as the well-established tert-butanesulfinamide developed by the Ellman lab, offers a robust method for the asymmetric synthesis of a vast array of chiral amines. yale.edu This approach could be adapted to control stereochemistry during the synthesis or derivatization of the aminopyridine.

Enantioselective Hydrofunctionalization: Asymmetric versions of reactions like hydroamination, hydroboration, or hydrosilylation across the alkene would install a chiral center at the C3 or C4 position of the butyl chain, providing access to a diverse range of functionalized, enantiopure compounds.

Chemoenzymatic Methods: Biocatalysis, particularly the use of enzymes like alcohol dehydrogenases, can achieve highly enantioselective reductions of keto-derivatives or other prochiral precursors under mild conditions. nih.gov This approach could be applied to precursors of this compound to install chirality. nih.gov

| Proposed Asymmetric Strategy | Target Chiral Moiety | Potential Catalyst/Reagent | Anticipated Outcome |

| Asymmetric Hydrogenation | Saturated Butyl Chain | Chiral Rh- or Ir-phosphine complexes | Enantiomerically enriched 3-(butyl)pyridin-2-amine |

| Auxiliary-Based Synthesis | Amine or Alkene Derivatives | Ellman's Sulfinamide | Diastereoselective synthesis of chiral amine derivatives yale.edu |

| Asymmetric Hydroboration-Oxidation | Chiral Alcohol on Butyl Chain | Chiral Borane (B79455) Reagents (e.g., Ipc₂BH) | Enantiopure 4-(2-aminopyridin-3-yl)butan-1-ol |

| Chemoenzymatic Reduction | Chiral Alcohol | Alcohol Dehydrogenases (ADHs) | Highly enantioselective synthesis of chiral alcohols from ketone precursors nih.gov |

Exploration of Novel Reactivity and Unprecedented Transformations

The bifunctional nature of this compound—possessing both a nucleophilic heteroaromatic amine and a reactive alkene—opens the door to a wide range of chemical transformations that remain largely unexplored.

Intramolecular Cyclizations: The four-carbon linker between the pyridine (B92270) ring and the terminal alkene is perfectly suited for intramolecular cyclization reactions to form novel fused heterocyclic systems. Strategies such as hydroaminoalkylation, which has been used to create spirocyclic tetrahydronaphthyridines from related precursors, could be employed. nih.gov Palladium-catalyzed intramolecular Heck reactions or aminocarbonylations could lead to the formation of unique six- or seven-membered rings containing the pyridine core.

Multicomponent Reactions (MCRs): The 2-aminopyridine (B139424) moiety is a classic substrate for MCRs, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step. Future work could explore its participation in reactions like the Ugi or Passerini reactions, using the butenyl group as a point for post-MCR modification. One-pot, three-component reactions have been used to create complex imidazo[1,2-a]pyridine (B132010) derivatives from simple pyridines. nih.gov

Alkene Metathesis: The terminal alkene can participate in various metathesis reactions. Cross-metathesis with other alkenes would provide a straightforward route to derivatives with modified side chains. Ring-closing metathesis (RCM) of a di-alkenyl derivative (formed by N-alkenylation) could yield novel macrocyclic structures.

Palladium-Catalyzed Reactions: Beyond simple cross-coupling, the aminopyridine nucleus can direct C-H activation, while the alkene provides a handle for other transformations. The interplay between these two functional groups under palladium catalysis could lead to unexpected and valuable transformations, such as the palladium-catalyzed hydrolysis of related imine compounds. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes, which offer significant advantages in terms of safety, scalability, efficiency, and the ability to rapidly generate libraries of compounds. nih.gov The synthesis and derivatization of this compound are well-suited for this technological shift.

Research in this area could focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the parent compound could improve yield, reduce reaction times, and enhance safety, particularly for exothermic or hazardous steps. Flow chemistry is highly effective for processes requiring high temperatures or pressures. nih.gov

Automated Library Generation: By integrating a flow reactor with an automated liquid handler and purification system, large libraries of derivatives can be synthesized. nih.gov For example, an automated platform could perform a series of amide couplings to the 2-amino group or a series of Heck couplings at the butenyl terminus, using a diverse set of building blocks to rapidly explore the chemical space around the core scaffold. nih.govbeilstein-journals.org

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous sequence without intermediate isolation and purification. uc.pt A future process could involve the flow synthesis of this compound followed immediately by an in-line derivatization step, such as a cyclization or coupling reaction, significantly streamlining the production of complex target molecules. nih.gov

Advanced Characterization Techniques for In Situ Reaction Monitoring

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, advanced in situ monitoring techniques are indispensable. These technologies allow chemists to observe a reaction as it happens, providing real-time data on concentration, intermediates, and kinetics without altering the reaction medium. youtube.com

Future studies on this compound should incorporate:

Process Analytical Technology (PAT): Techniques such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for in situ monitoring. youtube.com By inserting a fiber-optic probe directly into the reaction vessel, one could track the disappearance of the alkene C=C stretch (~1640 cm⁻¹) or the appearance of new functional group vibrations, allowing for precise determination of reaction endpoints and the identification of transient intermediates.

Real-Time NMR Spectroscopy: For detailed mechanistic investigations, process NMR spectroscopy can provide rich structural information on all species in the reaction mixture over time, helping to elucidate complex reaction pathways and kinetics.

Mechanistic Studies: The data from in situ monitoring can be used to build accurate kinetic models of reactions, facilitating rapid optimization of conditions (e.g., temperature, catalyst loading, concentration) and providing insights that are difficult to obtain through traditional offline analysis. This is particularly valuable for complex catalytic cycles or multi-step transformations.

Computational Design of Derivatives with Tailored Reactivity or Ligand Properties

Computational chemistry has become a powerful predictive tool in modern synthesis and drug discovery, enabling the rational design of molecules with specific properties before they are ever synthesized in the lab. chemscene.com

For this compound, computational approaches could be applied to:

Ligand Design for Catalysis: The 2-aminopyridine motif is a known bidentate ligand for transition metals. Computational modeling, such as Density Functional Theory (DFT), can be used to design derivatives with optimized steric and electronic properties for specific catalytic applications. For example, modifications to the butenyl chain or substituents on the pyridine ring could be modeled to predict their effect on the stability and reactivity of a metal complex.

Design of Biologically Active Molecules: Pyridine and aminopyridine derivatives are common scaffolds in pharmaceuticals, often acting as kinase inhibitors. nih.govwikipedia.org Molecular docking simulations could be used to screen virtual libraries of derivatives of this compound against the active sites of biological targets like kinases (e.g., VEGFR-2) or enzymes. wikipedia.orgsci-hub.se These simulations can predict binding modes and affinities, guiding the synthesis of compounds with enhanced potency and selectivity. sci-hub.se

Predicting Reactivity: Computational modeling can be used to calculate reaction barriers and explore potential energy surfaces for proposed novel transformations. This can help identify the most promising synthetic routes and predict potential side reactions, saving significant experimental time and resources.

| Computational Approach | Application Area | Specific Goal |

| Density Functional Theory (DFT) | Catalyst Development | Predict the geometry and electronic structure of metal-ligand complexes; model transition states of catalytic cycles. |

| Molecular Docking | Drug Discovery | Screen virtual derivatives against protein targets (e.g., kinases) to predict binding affinity and mode. nih.govsci-hub.se |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Mechanistic Studies | Model enzymatic reactions or complex catalytic systems by treating the active site with high-level theory and the environment with molecular mechanics. |

| Structure-Activity Relationship (SAR) Modeling | Medicinal Chemistry | Develop predictive models that correlate structural features of derivatives with their biological activity. sci-hub.se |

Q & A

Q. What synthetic methodologies are effective for preparing 3-(But-3-en-1-yl)pyridin-2-amine?

- Methodological Answer: Cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, are commonly employed for introducing the but-3-en-1-yl group to pyridine derivatives. For example, palladium-catalyzed coupling of 2-aminopyridine with but-3-en-1-yl halides under inert atmospheres (e.g., nitrogen) at 80–100°C can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : and NMR to verify the pyridine ring protons (δ 6.5–8.5 ppm) and butenyl chain protons (δ 5.0–6.5 ppm for vinyl protons).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for hydrogen-bonded dimers observed in pyridine derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Use PPE (gloves, goggles) in fume hoods to avoid inhalation/contact.

- Refer to Material Safety Data Sheets (MSDS) for spill management and first-aid measures (e.g., neutralization with dilute acetic acid for skin exposure).

- Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer:

- Refinement Software : Use SHELXL to optimize parameters like thermal displacement and occupancy. For example, centrosymmetric cyclic dimers (via N–H⋯N hydrogen bonds) may require constrained refinement to resolve disorder .

- Validation Tools : Check using PLATON for missed symmetry or twinning. For Cl⋯Cl interactions (e.g., 3.278 Å in ), validate against van der Waals radii .

Q. What strategies optimize catalytic efficiency in synthesizing this compound?

- Methodological Answer:

- Catalyst Screening : Test FeO@SiO/InO nanoparticles for improved yield and reduced reaction time (e.g., 85% yield in 4 hours at 60°C) .

- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates (e.g., silyl-protected precursors in ).

Q. How can biological activity assays be designed for this compound?

- Methodological Answer:

- Kinase Inhibition : Adapt protocols from TrkA kinase assays (). Use in vitro kinase assays with ATP concentrations adjusted to values (e.g., 10 µM ATP, 1 µM compound in DMSO).

- SAR Analysis : Compare with fluorinated analogs (e.g., 3,5-difluoro-4-methylpyridin-2-amine in ) to evaluate substituent effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.